molecular formula C17H19ClN2O B4612839 N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2,2-dimethylpropanamide

N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B4612839
M. Wt: 302.8 g/mol
InChI Key: JYBZZGSYYXHONM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H19ClN2O and its molecular weight is 302.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.1185909 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Sensors for Agricultural Applications

Research has highlighted the development of electrochemical sensors for detecting harmful substances in food samples, particularly focusing on paraquat, a quaternary ammonium herbicide. These sensors, developed using advanced techniques and materials like noble metals and metallic nanoparticles, offer high sensitivity and selectivity for paraquat detection in complex food matrices. This innovation is crucial for ensuring food safety and environmental protection (Laghrib et al., 2020).

Biopolymer Research and Development

The chemical modification of xylan into biopolymer ethers and esters with specific functional properties is another significant area of application. These biopolymers can be used in drug delivery systems due to their ability to form nanoparticles, offering a promising path for pharmaceutical applications. The research covers the synthesis and properties of these xylan-based biopolymers, highlighting their potential in creating innovative drug delivery solutions (Petzold-Welcke et al., 2014).

Environmental and Ecological Impact Assessment

Extensive reviews have been conducted to assess the environmental and ecological impacts of organochlorine compounds, including chlorophenols. These compounds, used in various industrial and agricultural processes, have shown moderate to high toxicity to mammalian and aquatic life, necessitating their thorough environmental monitoring and management. The assessment aims to understand their persistence, bioaccumulation potential, and overall environmental footprint (Krijgsheld & Gen, 1986).

Toxicity and Health Risks of Herbicides

The health risks associated with the use of herbicides like paraquat, including its potential link to Parkinson's disease, have been extensively reviewed. While paraquat is a widely used herbicide for its effectiveness in crop protection, its toxicity poses significant health risks, necessitating strategies for limiting its environmental release and exposure (Tsai, 2013).

Occupational Exposure to Chlorinated Solvents

Studies on the health effects of occupational exposure to chlorinated solvents have been reviewed, with a focus on their toxicity to the central nervous system, reproductive organs, liver, kidney, and their carcinogenic potential. The need for prospective biomarker studies to better understand the health impacts of such exposure has been emphasized, underscoring the importance of safe handling and regulatory compliance (Ruder, 2006).

Properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-17(2,3)16(21)20-15(13-5-4-10-19-11-13)12-6-8-14(18)9-7-12/h4-11,15H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZZGSYYXHONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.